![molecular formula C22H23N5O4 B2589836 8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-99-5](/img/structure/B2589836.png)
8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound “8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and methoxy and ethoxy substituents on phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, a carboxamide group, and ether groups. The presence of nitrogen in the imidazo[2,1-c][1,2,4]triazine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazo[2,1-c][1,2,4]triazine ring and the electrophilic carbonyl carbon in the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the carboxamide group could allow for hydrogen bonding .Scientific Research Applications
- Acceptor-Free Dehydrogenation Catalyst : Pd0 immobilized on surface-functionalized SBA-15 via in situ H2-reduction serves as an efficient acceptor-free dehydrogenation catalyst. It facilitates the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin without requiring an additional oxidant in the reaction system. Notably, the reaction medium (water) can be reused without further purification, and the catalyst remains effective for various alcohols .
- Fused Tetracyclic Tris[1,2,4]triazolo[1,3,5]triazine (TTT) : This compound exhibits green emission at 522 nm and sky-blue emission at 468 nm in dilute toluene solution. Its unique properties, including intramolecular charge transfer (ICT), make it a promising candidate for optoelectronic applications .
- 1,3,5-Triphenylbenzene (1,3,5-TPB) : Incorporating 1,3,5-TPB as a fluorophore unit allows the development of highly selective and sensitive chemo-sensors. For example, tris-salicylaldimine Schiff bases have been synthesized for selective sensing of fluoride ions through a fluorescence turn-on mechanism .
- 3-Hydroxypropionic Acid (3-HP) Production : The compound plays a role in biosynthesis pathways. Promoter engineering optimizes the expression of glc7, enhancing cytoplasmic energy metabolism and resulting in a 74.4% increase in 3-HP titer .
- 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA) : DHMBA is a prominent active compound in shellfish. A UPLC-QqQ/MS method has been developed for its rapid and accurate determination in shellfish .
Catalysis and Green Chemistry
Materials Science and Optoelectronics
Fluorescent Chemo-Sensors
Metabolic Engineering and Bioproduction
Food Safety and Analysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-3-31-17-9-7-16(8-10-17)26-11-12-27-21(29)19(24-25-22(26)27)20(28)23-14-15-5-4-6-18(13-15)30-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNYANNJGOZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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